O,O-Diethyl dithiophosphate-d10 chemical structure
O,O-Diethyl dithiophosphate-d10 chemical structure
An In-Depth Technical Guide to O,O-Diethyl dithiophosphate-d10: Structure, Synthesis, and Application as an Internal Standard
Introduction
O,O-Diethyl dithiophosphate-d10 (DEDTP-d10) is the deuterated analogue of O,O-Diethyl dithiophosphate (DEDTP), an organophosphorus compound of significant interest in both industrial and environmental sciences. While the parent compound serves as a crucial intermediate in the synthesis of pesticides like Terbufos and as a precursor to lubricant additives, the d10-labeled isotopologue has become an indispensable tool for analytical chemists.[1][2] Its primary application lies in its use as a high-fidelity internal standard for quantitative analysis by isotope dilution mass spectrometry (IDMS), a technique revered for its accuracy and precision.[3][4]
This guide provides a comprehensive technical overview of DEDTP-d10 for researchers, analytical scientists, and professionals in drug development. It delves into the compound's core chemical structure, the rationale and methodology of its synthesis, its spectral characterization, and a detailed protocol for its application in robust quantitative workflows.
Part 1: Molecular Structure and Physicochemical Properties
Chemical Structure
The chemical structure of DEDTP-d10 is defined by a central phosphorus atom bonded to four other groups. It features a phosphorodithioate core, characterized by one phosphoryl group double-bonded to a sulfur atom (a thiono P=S bond) and another single-bonded to a sulfur atom (a thiolo P-S bond). The remaining two bonds from the phosphorus atom are to oxygen atoms, each connected to a fully deuterated ethyl group (-OCD₂CD₃).
The non-deuterated parent compound is technically named O,O-Diethyl hydrogen phosphorodithioate and exists in equilibrium with its tautomeric form.[1] The deuteration involves the substitution of all ten hydrogen atoms on the two ethyl groups with deuterium, an isotopic substitution that is foundational to its utility in mass spectrometry.
Caption: Chemical structure of O,O-Diethyl dithiophosphate-d10.
Physicochemical Properties
The introduction of ten deuterium atoms results in a predictable and significant increase in the molecular weight of DEDTP-d10 compared to its non-labeled counterpart. This mass difference is critical for its analytical application.
| Property | O,O-Diethyl dithiophosphate (Parent) | O,O-Diethyl dithiophosphate-d10 |
| Molecular Formula | C₄H₁₁O₂PS₂[1] | C₄HD₁₀O₂PS₂ (Acid form) |
| Molecular Weight | 186.23 g/mol [5][6] | ~196.29 g/mol (Acid form) |
| CAS Number | 298-06-6[1][6] | 2483831-85-0 (for Potassium Salt)[7] |
| Synonyms | Diethyl dithiophosphoric acid, O,O-Diethyl phosphorodithioate[1][8] | DEDTP-d10, Diethyl-d10 Dithiophosphoric Acid |
| Physical State | Colorless to brown liquid | Typically supplied as a solution or solid salt[7][9] |
| Boiling Point | 67 °C @ 0.8 mmHg | Not applicable (typically non-isolated) |
| Refractive Index (n20/D) | ~1.51 | Not applicable |
Part 2: Synthesis and Isotopic Labeling
Synthetic Pathway
The synthesis of DEDTP-d10 is a direct adaptation of the established method for producing the unlabeled compound. The core reaction involves the treatment of phosphorus pentasulfide (P₂S₅) with an alcohol.[1]
-
Standard Synthesis: The parent compound, DEDTP, is prepared by reacting P₂S₅ with four equivalents of ethanol (C₂H₅OH). This reaction yields DEDTP and hydrogen sulfide (H₂S) as a byproduct.[1]
-
Isotopic Synthesis: To produce the d10-labeled analogue, the ethanol reactant is replaced with fully deuterated ethanol, specifically ethanol-d6 (CD₃CD₂OH). The reaction proceeds analogously, incorporating the deuterated ethyl groups into the final product structure.[3]
The choice of ethanol-d6 is causal and critical; it ensures that all ten non-exchangeable hydrogen positions on the two ethyl moieties are replaced with deuterium, leading to a stable, high-mass-shifted internal standard.
Caption: Synthetic workflow for O,O-Diethyl dithiophosphate-d10.
Rationale for Deuteration in Analytical Standards
The use of a stable isotope-labeled (SIL) internal standard is the gold standard in quantitative mass spectrometry. The rationale for using DEDTP-d10 over other potential standards (e.g., a structural analogue) is rooted in several key advantages:
-
Near-Identical Physicochemical Behavior: DEDTP-d10 co-elutes perfectly with the unlabeled analyte during chromatographic separation (GC or LC). It also exhibits virtually identical ionization efficiency in the mass spectrometer source and similar behavior during sample extraction and preparation. This ensures that any analyte loss during sample workup is mirrored by a proportional loss of the internal standard, allowing for accurate correction.
-
Significant Mass Shift: The 10 Dalton mass difference between the analyte and the standard places their respective mass-to-charge (m/z) signals far apart in the mass spectrum. This prevents isotopic crosstalk or interference, where the natural isotopic abundance of the analyte might contribute to the signal of the standard, or vice-versa.
-
No Biological Cross-Talk: As a non-natural, synthetic molecule, it will not be present endogenously in biological samples, eliminating background interference.
Part 3: Spectroscopic and Chromatographic Characterization
Structural confirmation and purity assessment of DEDTP-d10 rely on a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a definitive tool for confirming the successful synthesis and isotopic enrichment of the molecule.
-
³¹P NMR: This is the most direct method to confirm the phosphorus environment. A single resonance is expected, confirming the presence of a single phosphorus species.
-
¹H NMR: In a highly enriched sample of DEDTP-d10, the proton NMR spectrum should show a significant reduction or complete absence of signals corresponding to the ethoxy protons (a quartet for the -CH₂- and a triplet for the -CH₃). The presence of any residual proton signals allows for the calculation of isotopic purity.
-
²H (Deuterium) NMR: Conversely, the deuterium NMR spectrum will show distinct signals corresponding to the -CD₂- and -CD₃ groups, confirming the location and presence of the deuterium labels.
Mass Spectrometry (MS)
Mass spectrometry not only confirms the structure but is also the technique where DEDTP-d10 is ultimately applied. In electron ionization GC-MS, DEDTP exhibits a characteristic fragmentation pattern.[10] The mass spectrum of DEDTP-d10 will show the same pattern, but with all relevant fragments containing the ethyl groups shifted by the appropriate number of deuterium atoms. This predictable mass shift is a key confirmation criterion.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for analyzing DEDTP.[11] A typical method would involve a C18 column with a mobile phase of acetonitrile and water, often with an acid modifier like formic acid for MS compatibility.[11] When analyzing a mixture of DEDTP and DEDTP-d10, the two compounds should appear as a single, sharp chromatographic peak, as the substitution of hydrogen with deuterium has a negligible effect on retention time under typical reversed-phase conditions. This co-elution is a mandatory validation step for its use as an internal standard.
Part 4: Application in Quantitative Analysis
Principle of Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a powerful quantitative technique that relies on the addition of a known quantity of an isotopically labeled standard to a sample. The ratio of the instrument response of the native analyte to the labeled standard is then measured. Because the standard and analyte behave identically during processing, this ratio remains constant regardless of sample loss. By comparing this ratio to a calibration curve prepared with known amounts of analyte and a fixed amount of standard, the unknown concentration of the analyte in the original sample can be determined with high accuracy.
Caption: Isotope Dilution Mass Spectrometry (IDMS) workflow.
Experimental Protocol: Quantification of DEDTP in a Water Sample
This protocol provides a self-validating workflow for the quantification of DEDTP in an environmental water sample using DEDTP-d10 as an internal standard.
1. Preparation of Standards and Reagents:
- Prepare a stock solution of DEDTP (analyte) and DEDTP-d10 (internal standard, IS) in a suitable solvent (e.g., methanol) at 1 mg/mL.
- Create a series of calibration standards by spiking a blank matrix (e.g., deionized water) with varying concentrations of the DEDTP stock and a fixed concentration of the DEDTP-d10 IS stock.
- Prepare a quality control (QC) sample at a known concentration.
2. Sample Preparation and Extraction:
- Take a 10 mL aliquot of the water sample to be analyzed.
- Spike the sample with a precise volume of the DEDTP-d10 IS stock solution to a final concentration of 50 ng/mL. Vortex to mix.
- Perform a liquid-liquid extraction (LLE) by adding 5 mL of a suitable organic solvent (e.g., dichloromethane), vortexing vigorously for 2 minutes, and centrifuging to separate the layers.
- Carefully collect the organic (bottom) layer. Repeat the extraction once more and combine the organic extracts.
- Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 50:50 methanol:water).
3. LC-MS/MS Analysis:
- Chromatography: Use a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient elution from 10% to 95% acetonitrile in water (with 0.1% formic acid) over 5 minutes.
- Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the parent-to-fragment ion transitions (Multiple Reaction Monitoring - MRM) for both the analyte and the internal standard.
- Example DEDTP transition: m/z 185 -> [fragment ion]
- Example DEDTP-d10 transition: m/z 195 -> [corresponding fragment ion]
4. Data Analysis and Quantification:
- Integrate the peak areas for both the DEDTP and DEDTP-d10 MRM transitions in each sample and standard.
- Calculate the peak area ratio (DEDTP / DEDTP-d10) for all injections.
- Construct a calibration curve by plotting the peak area ratio against the known concentration of DEDTP in the calibration standards. The curve should be linear with a correlation coefficient (r²) > 0.99.
- Use the linear regression equation from the calibration curve to calculate the concentration of DEDTP in the unknown sample based on its measured peak area ratio.
Part 5: Safety and Handling
O,O-Diethyl dithiophosphate is a hazardous substance, and its deuterated analogue should be handled with the same level of caution. The compound is classified as corrosive and toxic.[12][13]
-
Toxicity: Harmful if inhaled, swallowed, or in contact with skin.[7][12]
-
Corrosivity: Causes severe skin burns and serious eye damage.[12]
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[14] Avoid all personal contact.[12]
-
Storage: DEDTP-d10 solutions should be stored in a freezer (e.g., -20°C) and protected from light to ensure long-term stability.[7] The parent compound should be stored between 2-8°C.
Conclusion
O,O-Diethyl dithiophosphate-d10 represents a pinnacle of analytical standard design. Its chemical structure, with ten deuterium atoms replacing hydrogen on the ethyl groups, provides a stable, high-mass-shifted internal standard that is chemically indistinguishable from its native counterpart during chromatographic analysis and sample preparation. This property makes it an essential tool for achieving the highest levels of accuracy and precision in the quantification of DEDTP in complex matrices. A thorough understanding of its synthesis, characterization, and application, as detailed in this guide, empowers researchers to develop and validate robust analytical methods for critical research, environmental monitoring, and safety assessments.
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